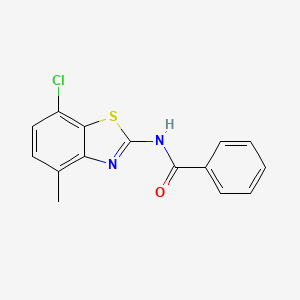![molecular formula C15H16N4O B2982877 (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-77-3](/img/structure/B2982877.png)
(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, an azetidine ring, and a prop-2-en-1-one group . Compounds with these functional groups are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves reacting a terminal alkyne with an azide to form a triazole ring .科学的研究の応用
Antifungal Applications
Imidazole derivatives, including triazole-containing compounds, have been shown to be effective against fungal infections. For instance, they have demonstrated strong efficacy against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This suggests that our compound could potentially be developed for treating fungal diseases, leveraging its imidazole core for therapeutic effect.
Anticancer Activity
Compounds with an imidazole ring have been synthesized and evaluated for anticancer activity against various cell lines . The triazole moiety, in particular, has been linked to antiproliferative properties, indicating that derivatives like our compound could be explored for their potential to inhibit cancer cell growth.
Antimicrobial Potency
The triazole ring is known for its ability to bind with a variety of enzymes and receptors in biological systems, displaying a wide range of biological activities. This includes antimicrobial properties, where triazole derivatives have been used to combat drug-resistant pathogens . Our compound could be investigated for its efficacy against resistant bacterial strains.
Antiviral Uses
Triazole derivatives have been studied for their antiviral activities, including the inhibition of replication of viruses such as influenza A and herpes simplex virus . This opens up research avenues for our compound to be used in the development of new antiviral drugs.
Anti-inflammatory and Analgesic Effects
The triazole nucleus is present in drugs that exhibit anti-inflammatory and analgesic effects. This suggests that our compound could be researched for its potential use in treating inflammatory conditions and as a pain reliever .
Antiepileptic Properties
Some triazole-containing drugs have been developed to treat epilepsy. Given the structural similarity, there is a possibility that our compound could be synthesized and tested for antiepileptic properties, providing a new option for seizure management .
Antihypertensive Applications
Triazole derivatives have also found use in managing hypertension. The compound could be explored for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .
Antidiabetic Potential
The presence of a triazole ring in antidiabetic drugs suggests that our compound could be investigated for its ability to regulate blood sugar levels, offering a novel approach to diabetes treatment .
作用機序
Target of Action
Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJOXDTDWYDQG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)
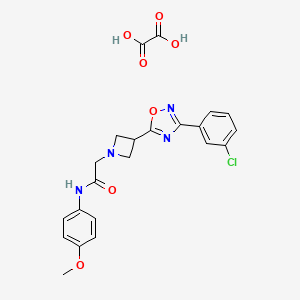

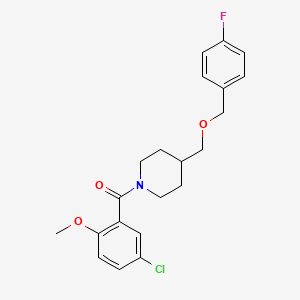

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)
![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)
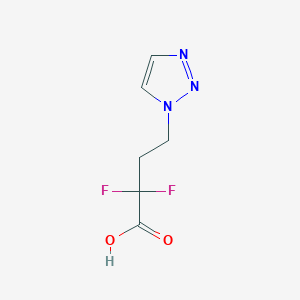
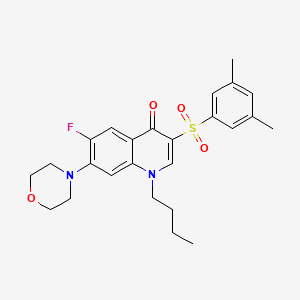
![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)
